N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Description
N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C25H24ClN3O6 and its molecular weight is 497.93. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound has demonstrated promising cytotoxic potency against human cancer cell lines. Notably, the derivatives 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide (4e) and N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide (5l) exhibit growth inhibition with IC50 values in the range of 2.38–3.77 μM .
- Additionally, N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide (5m) shows selectivity towards specific cancer cell lines and induces apoptosis .
- The compound’s structure suggests potential as a donor-acceptor (D-A) molecule. Donor engineering can tune intramolecular charge transfer (ICT) interactions, impacting performance in various applications .
- While not directly studied for this compound, related isoquinoline derivatives have shown dual inhibition properties, alleviating dopaminergic and glutamatergic dysfunction. Such properties are relevant to conditions like schizophrenia .
Antitumor Activity
Donor-Acceptor Molecules
Neuropharmacology
Structural Studies
properties
IUPAC Name |
N-(4-chlorophenyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O6/c1-33-23-13-16-11-12-28(25(30)27-18-5-3-17(26)4-6-18)22(21(16)14-24(23)34-2)15-35-20-9-7-19(8-10-20)29(31)32/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNZRAMFTQMXGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)NC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.